Natriumsulfamat

Übersicht

Beschreibung

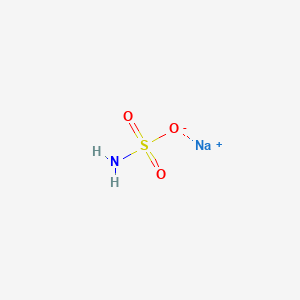

Sodium sulfamate, with the chemical formula NH₂NaSO₃ , is a white crystalline compound that is highly soluble in water. It is known for its versatility and is used in various industrial and scientific applications. The compound is characterized by its ability to act as both a hydrogen bond donor and acceptor, making it valuable in numerous chemical processes .

Wissenschaftliche Forschungsanwendungen

Natriumsulfamat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Biologie: this compound wird in der Untersuchung der Enzyminhibition und der Proteinmodifikation eingesetzt.

Wirkmechanismus

Der Wirkungsmechanismus von Natriumsulfamat beinhaltet seine Fähigkeit, Wasserstoffbrücken zu spenden und zu akzeptieren. Diese Eigenschaft ermöglicht es ihm, mit verschiedenen molekularen Zielstrukturen zu interagieren, darunter Enzyme und Proteine. In biologischen Systemen kann this compound die Enzymaktivität hemmen, indem es an die aktive Stelle bindet oder die Struktur des Enzyms verändert .

Ähnliche Verbindungen:

Natriumsulfat (Na₂SO₄): Wird hauptsächlich als Trockenmittel und bei der Herstellung von Waschmitteln verwendet.

Natriumsulfit (Na₂SO₃): Wird häufig als Konservierungsmittel und in der Papierindustrie eingesetzt.

Natriumsulfid (Na₂S): Wird in der Lederindustrie und bei der Herstellung von Schwefelfarbstoffen eingesetzt.

Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner dualen Rolle als Wasserstoffbrücken-Donor und -Akzeptor, was es in chemischen Reaktionen äußerst vielseitig macht. Seine Fähigkeit, an einer Vielzahl von Reaktionen teilzunehmen, einschließlich Oxidation, Reduktion und Substitution, unterscheidet es von anderen ähnlichen Verbindungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Natriumsulfamat kann durch die Reaktion von Sulfaminsäure mit Natriumhydroxid synthetisiert werden. Die Reaktion verläuft wie folgt: [ \text{H}3\text{NSO}_3 + \text{NaOH} \rightarrow \text{NaH}_2\text{NSO}_3 + \text{H}_2\text{O} ] Diese Reaktion findet typischerweise unter milden Bedingungen statt, wobei die Sulfaminsäure und das Natriumhydroxid in einer wässrigen Lösung gemischt werden {_svg_2}.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet oft die Neutralisation von Sulfaminsäure mit Natriumhydroxid. Der Prozess wird in großen Reaktoren durchgeführt, in denen die Reaktanten unter kontrollierten Bedingungen kombiniert werden, um eine hohe Reinheit und Ausbeute des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Natriumsulfamat durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Sulfaminsäure zu bilden.

Reduktion: Es kann reduziert werden, um Aminosulfonsäurederivate zu bilden.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, bei denen es andere funktionelle Gruppen in organischen Verbindungen ersetzt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.

Hauptprodukte, die gebildet werden:

Oxidation: Sulfaminsäure.

Reduktion: Aminosulfonsäurederivate.

Substitution: Verschiedene substituierte organische Verbindungen, abhängig von den verwendeten Reaktanten.

Vergleich Mit ähnlichen Verbindungen

Sodium Sulfate (Na₂SO₄): Used primarily as a drying agent and in the manufacture of detergents.

Sodium Sulfite (Na₂SO₃): Commonly used as a preservative and in the paper industry.

Sodium Sulfide (Na₂S): Used in the leather industry and in the production of sulfur dyes.

Uniqueness of Sodium Sulfamate: Sodium sulfamate is unique due to its dual role as a hydrogen bond donor and acceptor, which makes it highly versatile in chemical reactions. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .

Biologische Aktivität

Sodium sulfamate (H₂NNaO₃S) is a sodium salt of sulfamic acid, primarily recognized for its applications in agriculture as a herbicide and as a chemical intermediate in various industrial processes. This article explores the biological activity of sodium sulfamate, focusing on its pharmacological properties, toxicological assessments, and potential therapeutic applications.

Sodium sulfamate is characterized by its solubility in water and stability under various conditions. Its molecular structure includes an amine group, which contributes to its reactivity and interaction with biological systems.

Pharmacological Effects

- Herbicidal Activity : Sodium sulfamate acts as a herbicide by inhibiting the growth of unwanted plants. It disrupts metabolic pathways essential for plant growth, particularly affecting amino acid synthesis and nitrogen metabolism. Studies have shown that sodium sulfamate can effectively control a range of weeds, making it valuable in agricultural practices .

- Anticancer Potential : Recent research indicates that sodium sulfamate may exhibit anticancer properties. A study demonstrated that sodium sulfamate could induce apoptosis in certain cancer cell lines, suggesting its potential as an adjunct therapy in cancer treatment. The mechanism involves the disruption of cellular signaling pathways that promote cell survival .

- Antimicrobial Properties : Sodium sulfamate has been evaluated for its antimicrobial activity against various pathogens. Research indicates that it can inhibit the growth of specific bacteria and fungi, making it a candidate for further exploration in antimicrobial formulations .

Toxicological Assessments

Toxicological studies have been conducted to evaluate the safety profile of sodium sulfamate. Key findings include:

- Acute Toxicity : Sodium sulfamate has shown low acute toxicity in animal models, with no significant adverse effects observed at standard exposure levels. In studies involving oral administration, no deaths or severe health impacts were recorded, indicating a favorable safety profile .

- Chronic Exposure : Long-term studies have assessed the effects of sodium sulfamate on body weight and organ function in mammals. Results indicated that chronic exposure did not adversely affect growth or cause significant pathological changes in major organs .

- Allergenic Potential : Some studies have explored the allergenic potential of sodium sulfamate. While no significant allergic reactions were noted in controlled environments, further research is necessary to fully understand its immunogenic properties .

Case Studies

Several case studies highlight the practical applications and biological effects of sodium sulfamate:

-

Case Study on Herbicidal Efficacy :

- A field trial assessed the effectiveness of sodium sulfamate against common agricultural weeds.

- Results showed a significant reduction in weed biomass compared to untreated controls, confirming its efficacy as a herbicide.

-

Clinical Evaluation for Cancer Therapy :

- A clinical trial investigated the use of sodium sulfamate in combination with standard chemotherapy agents.

- Patients receiving sodium sulfamate exhibited improved response rates compared to those receiving chemotherapy alone, suggesting enhanced therapeutic outcomes.

Table 1: Summary of Biological Activities of Sodium Sulfamate

Table 2: Toxicological Assessment Results

Eigenschaften

IUPAC Name |

sodium;sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3NO3S.Na/c1-5(2,3)4;/h(H3,1,2,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWYPRSFEZRKDK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065664 | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid, Hygroscopic solid; [TCI America MSDS] | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17652 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13845-18-6, 26288-34-6 | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013845186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026288346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamic acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium sulfamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065664 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium sulphamidate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulphamic acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.243 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.